1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1052407-05-2
VCID: VC4282256
InChI: InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H
SMILES: CN1CCC(=N1)C2=CC=CS2.Cl.Cl
Molecular Formula: C8H12Cl2N2S
Molecular Weight: 239.16

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride

CAS No.: 1052407-05-2

Cat. No.: VC4282256

Molecular Formula: C8H12Cl2N2S

Molecular Weight: 239.16

* For research use only. Not for human or veterinary use.

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride - 1052407-05-2

Specification

CAS No. 1052407-05-2
Molecular Formula C8H12Cl2N2S
Molecular Weight 239.16
IUPAC Name 2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride
Standard InChI InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H
Standard InChI Key FLKFRWDZRXOKBT-UHFFFAOYSA-N
SMILES CN1CCC(=N1)C2=CC=CS2.Cl.Cl

Introduction

Chemical Structure and Conformational Properties

The molecular architecture of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride comprises a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) substituted with a methyl group at the N1 position and a thiophen-2-yl group at C3. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications .

Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole derivatives, reveal a twisted conformation along the –CH–CH2– bond of the pyrazoline ring. The mean plane of the pyrazole ring forms dihedral angles of 7.19° with the thiophene ring and 71.13° with the toluene ring in related structures, indicating significant steric and electronic interactions . These conformational features are stabilized by intramolecular hydrogen bonds and π–π stacking between aromatic systems .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC8H12Cl2N2S
Molecular Weight239.16 g/mol
Crystal SystemMonoclinic (analogous compounds)
Dihedral Angles (Pyrazole-Thiophene)7.19°

Synthesis and Optimization

The synthesis of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride typically involves a multi-step protocol starting from 2-acetylthiophene or its derivatives.

Reaction Mechanism

A common route involves the condensation of 3-(thiophen-2-yl)-1-methylprop-2-en-1-one with thiosemicarbazide or hydrazine derivatives in the presence of a base (e.g., KOH) in alcoholic solvents. The reaction proceeds via a cyclocondensation mechanism, forming the pyrazoline core . For example, refluxing 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide hydrochloride in ethanol yields the pyrazoline derivative, which is subsequently treated with HCl to form the dihydrochloride salt .

Process Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: Ethanol and methanol are preferred for their ability to dissolve both carbonyl and hydrazine precursors .

  • Reaction Time: 6–8 hours under reflux ensures complete cyclization .

  • Acidification: Adding concentrated HCl post-reaction precipitates the dihydrochloride salt, with recrystallization from ethanol enhancing purity .

Characterization Techniques

Spectroscopic Methods

  • 1H NMR: Characteristic signals include a triplet for the pyrazoline –CH2– group (δ 3.1–3.5 ppm) and a singlet for the N-methyl group (δ 3.0–3.2 ppm). Thiophene protons resonate as multiplet signals at δ 6.8–7.5 ppm .

  • 13C NMR: The carbonyl carbon of the thiophene-acetyl precursor shifts from ~190 ppm to ~160 ppm upon cyclization, confirming pyrazoline formation .

X-ray Crystallography

Single-crystal X-ray analysis of related compounds confirms the twisted conformation of the pyrazoline ring and quantifies intermolecular interactions. For instance, N–H···S hydrogen bonds and π–π stacking (interplanar distance: 3.60 Å) stabilize the crystal lattice .

Table 2: Crystallographic Data for Analogous Compounds

ParameterValueSource
Space GroupP21/c
Unit Cell Volume1473.12 ų
Hydrogen Bond Length (N–H···S)2.42 Å

Derivatives bearing hydrazone groups demonstrated significant COX-2 inhibition (IC50: 1.2–3.8 µM), surpassing reference drugs like ibuprofen in in vitro assays . The thiophene moiety enhances binding affinity to enzyme active sites via hydrophobic interactions .

Toxicity Profile

Despite its potential, the compound’s GHS classification includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) . Proper handling protocols, including PPE and ventilation, are essential .

Table 3: Hazard Classification (GHS)

Hazard CategorySignal WordPrecautionary Measures
Acute Toxicity (Oral)WarningAvoid ingestion; seek medical help
Skin IrritationWarningWear gloves; wash exposed skin
Respiratory IrritationWarningUse in well-ventilated areas

Applications in Drug Development

The compound’s versatility is evident in its role as a precursor for:

  • Anticancer Agents: Structural analogs inhibit tubulin polymerization (IC50: 0.8–2.4 µM), showing promise in leukemia models .

  • Antioxidants: Chloro-substituted derivatives scavenge DPPH radicals with EC50 values of 12.4–31.2 µg/mL .

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